molecular formula C19H11O5D5 B602753 7-Hydroxywarfarin-d5 CAS No. 94820-64-1

7-Hydroxywarfarin-d5

Cat. No. B602753
CAS RN: 94820-64-1
M. Wt: 329.37
InChI Key:
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Description

7-Hydroxywarfarin-d5 is a deuterium-labeled derivative of 7-Hydroxywarfarin , a metabolite of the anticoagulant drug warfarin . It is used primarily for research purposes and not intended for patient use .


Synthesis Analysis

The synthesis of 7-Hydroxywarfarin-d5 involves the incorporation of deuterium atoms into the hydroxyl group of the parent compound. Deuterium labeling provides a useful tool for studying drug metabolism and pharmacokinetics .


Molecular Structure Analysis

  • Structure : !7-Hydroxywarfarin-d5 Structure


Physical And Chemical Properties Analysis

  • Solubility : Soluble in DMSO (100 mg/mL), hygroscopic
  • Storage : Room temperature in continental US; may vary elsewhere. Long-term storage at -20°C is recommended .

Scientific Research Applications

  • Warfarin Metabolism and Genetic Factors : Warfarin is metabolized into S-7-hydroxywarfarin and R-7-hydroxywarfarin by cytochrome P450 isoforms. The metabolism of these enantiomers is influenced by genetic factors such as the CYP2C9 gene and VKORC1 alleles, as well as clinical factors like smoking and hypertension (Bryk et al., 2015).

  • Detection and Analysis Methods : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous detection of S-warfarin, R-warfarin, S-7-hydroxywarfarin, and R-7-hydroxywarfarin in human plasma. This method is crucial for investigating warfarin metabolism and potential drug interactions (Zuo et al., 2010).

  • Glucuronidation of Hydroxywarfarins : Both R- and S-7-hydroxywarfarin undergo glucuronidation by multiple UDP-glucuronosyltransferases in human liver microsomes. This process is essential for their excretion in urine and has implications for the modulation of warfarin metabolism and patient responses (Pugh et al., 2014).

  • Pharmacokinetics in Anticoagulation Therapy : The concentration of 7-hydroxywarfarin in plasma correlates with warfarin dosage requirements in patients undergoing long-term anticoagulation therapy. This suggests that monitoring 7-hydroxywarfarin could be useful for optimizing warfarin dosing (Kulkarni et al., 2008).

  • Drug-Drug Interactions : The metabolites of warfarin, including 7-hydroxywarfarin, can inhibit the CYP2C9 enzyme, which is responsible for the metabolism of S-warfarin. This inhibition can lead to variations in drug metabolism among patients and has implications for understanding drug-drug interactions (Jones et al., 2010).

properties

IUPAC Name

4,6-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWPEJBUOJQPDE-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=C(C=CC(=C3)O)OC2=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857861
Record name 4,6-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy Warfarin-d5

CAS RN

94820-64-1
Record name 4,6-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
CJ Amorosi, MA Chiasson, MG McDonald… - The American Journal of …, 2021 - cell.com
… We added an internal standard solution, containing 5 ng each of 6-hydroxywarfarin-d5 and 7-hydroxywarfarin-d5, and vortexed and centrifuged the reaction products to remove protein. …
Number of citations: 45 www.cell.com
G Boyle, JP Kowalski, AE Rettie, DM Fowler… - 2021 - dunham.gs.washington.edu
… We added an internal standard solution, containing 5 ng each of 6-hydroxywarfarin-d5 and 7-hydroxywarfarin-d5, and vortexed and centrifuged the reaction products to remove protein. …
Number of citations: 0 dunham.gs.washington.edu
G Alghaith - 2018 - digitalcommons.uri.edu
… S-warfarin, S-7-hydroxywarfarin, and S-7-hydroxywarfarin-d5 were obtained … to a quenching plate containing 80 uL quenching solution (2 uM S-7-hydroxywarfarin-d5 …
Number of citations: 2 digitalcommons.uri.edu
LM Henderson - 2019 - digital.lib.washington.edu
… later, warfarin and phenytoin incubations were quenched with addition of 10 μL of ice cold 70% HClO4 and internal standards were added (10 pmol each of 6- and 7-hydroxywarfarind5 …
Number of citations: 0 digital.lib.washington.edu
IX Factor - 2014
Number of citations: 0

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